molecular formula C4H3NO2S B088222 Isothiazole-5-carboxylic acid CAS No. 10271-85-9

Isothiazole-5-carboxylic acid

Cat. No. B088222
CAS RN: 10271-85-9
M. Wt: 129.14 g/mol
InChI Key: GGYXPOOZYZHPLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiazole-5-carboxylic acid derivatives has been explored through various methods, including regioselective lithiation and functionalization of 3-(benzyloxy)isothiazole. This process involves the lithiation of the 5-position of 3-(benzyloxy)isothiazole, allowing for the introduction of various functional groups, demonstrating the compound's versatility as a precursor for further chemical synthesis (Bunch, Krogsgaard‐Larsen, & Madsen, 2002).

Molecular Structure Analysis

Isothiazole-5-carboxylic acid's molecular structure is characterized by the presence of a five-membered isothiazole ring containing both sulfur and nitrogen atoms, along with a carboxylic acid group attached to the 5-position of the ring. This structure is foundational for its reactivity and the ability to undergo various chemical transformations.

Chemical Reactions and Properties

Chemical reactions involving isothiazole-5-carboxylic acid often exploit its reactive sites, such as the carboxylic acid functionality and the heteroatoms in the isothiazole ring. For instance, studies have described the preparation of derivatives through reactions such as ruthenium-catalyzed synthesis, highlighting the compound's utility in building peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Scientific Research Applications

  • Synthesis and Derivative Formation : Naito et al. (1968) detailed the synthesis of various isothiazole derivatives, including methods for halogenation and hydrolysis to produce compounds like 5-bromo-3-phenylisothiazole-4-carboxylic acid, which were further converted into other derivatives through oxidation and sulfonation processes (Naito, Nakagawa, & Takahashi, 1968).

  • Physicochemical Properties : Naito (1968) investigated the mass spectra of various 3-phenylisothiazoles, revealing important insights into their molecular structure and fragmentation patterns, which are crucial for understanding their chemical behavior (Naito, 1968).

  • Biological Activity : Kletskov et al. (2018) synthesized derivatives of comenic acid containing isoxazole and isothiazole moieties. These compounds, when used with the antitumor drug Temobel, exhibited a synergistic effect, suggesting potential in cancer chemotherapy (Kletskov et al., 2018).

  • Methodological Innovations : Bunch et al. (2002) reported a novel approach for the regioselective lithiation of isothiazoles, expanding the possibilities for synthesizing diverse derivatives, including thioibotenic acid (Bunch, Krogsgaard-Larsen, & Madsen, 2002).

  • Pharmacological Activity : Regiec et al. (2006) studied the synthesis and biological investigation of amide and ester derivatives of 5‐(4‐chlorobenzoyl)amino‐3‐methyl‐4‐isothiazolecarboxylic acid, revealing significant anti‐inflammatory activity in specific tests (Regiec et al., 2006).

  • Structural Studies : Béringer et al. (1966) focused on synthesizing 3-phenylisothiazole-5-carboxylic acid to explore the properties of aromatic sulfur as a ligand atom, highlighting the compound's structural aspects (Béringer, Prijs, & Erlenmeyer, 1966).

Safety And Hazards

Isothiazole-5-carboxylic acid should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYXPOOZYZHPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409455
Record name Isothiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-5-carboxylic acid

CAS RN

10271-85-9
Record name 5-Isothiazolecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazole-5-carboxylic acid
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Record name Isothiazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
FC James, HD Krebs - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… 3-Methylthieno[3,2-d]isothiazole-5-carboxylic acid (3dj (6 g) was suspended in thionyl chloride (20 ml) and refluxed for 3 h. The solvent was evaporated and the residue was dissolved …
Number of citations: 12 www.publish.csiro.au
HD Krebs - Australian Journal of Chemistry, 1989 - CSIRO Publishing
… ]isothiazol-4-ol (3s) only, but the isomeric 4-bromo-3-phenyithieno[3,2-d] isothiazole (3v) was obtained by decarboxylation of 4-bromo-3-phenylthieno[3,2-d]isothiazole-5-carboxylic acid …
Number of citations: 17 www.publish.csiro.au
FC James, HD Krebs - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… thieno[2,3-c]isothiazole-5-carboxylic acid (3k). Decarboxylation followed by oxidation of the … 3-Diethoxymethylthieno[2,3-c]isothiazole-5-carboxylic acid (3k) (2.2 g), in quinoline (20 ml) …
Number of citations: 7 www.publish.csiro.au
CA Cole, NJ Demarais, Z Yang, TP Snow… - The Astrophysical …, 2013 - iopscience.iop.org
… Deprotonated azoles are produced by first electrospraying a 10 −4 M solution of the carboxylic acid precursor (isothiazole-5-carboxylic acid and thiazole-5-carboxylic acid, Aldrich CPR , …
Number of citations: 25 iopscience.iop.org
JM Essery, UTE CORBIN, V SPRANCMANIS… - The Journal of …, 1974 - jstage.jst.go.jp
… Isothiazole-5-thiolcarboxylic acid A mixture of 15 g of isothiazole-5-carboxylic acid and 75 ml of thionyl chloride was heated under reflux for 12 hours. The excess reagent was removed …
Number of citations: 8 www.jstage.jst.go.jp
KRH Wooldridge - Advances in Heterocyclic Chemistry, 1972 - Elsevier
… 9 51 5-Aminoisothiazole itself has been prepared by Curtius degradation of isothiazole-5-carboxylic acid (Scheme 31),lI5 although a triketotriazine has also been obtained under …
Number of citations: 45 www.sciencedirect.com
J Lykkeberg, P Krogsgaard-Larsen - Acta Chem Scand Ser B, 1976 - actachemscand.org
… In an attempt to develop an alternative synthesis of 5 via 3-methoxyisothiazole-5-carboxylic acid (8), 3-methoxyisothiazole (7) ** is treated with butyllithium followed by addition of …
Number of citations: 27 www.actachemscand.org
JA WHITE - 1969 - search.proquest.com
… Preparation of isothiazole-5-carboxylic acid Preparation of isothiazole from isothiazole-5carboxylic acid . . . . . . . . . . . . . …
Number of citations: 2 search.proquest.com
SYQW Jia-Rana - 结构化学(JIEGOU HUAXUE) - researchgate.net
… Isotianil, a derivative of isothiazole-5-carboxylic acid, is a novel plant elicitor with broad spectrum of diseases controlling effects by cooperating with other fungicides or insecticides[7-9]. …
Number of citations: 0 www.researchgate.net
IC Christoforou - 2008 - gnosis.library.ucy.ac.cy
After an introduction on isothiazoles and their preparation (Chapter 1), new chemistry of 1,2,3-dithiazoles is discussed in Chapters 2 and 3. Substituted 1,2,3-dithiazolylidene …
Number of citations: 0 gnosis.library.ucy.ac.cy

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